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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of VPC01091.4 against
established standards, offering objective data to inform research and development decisions.
VPC01091.4 is a non-phosphorylatable analog of FTY720 (Fingolimod) with a dual mechanism
of action: inhibition of the TRPM7 ion channel and selective agonism of the S1PR1 receptor,
coupled with S1IPR3 antagonism. This profile presents a unique therapeutic potential by
decoupling the anti-inflammatory effects from the lymphopenia typically associated with
FTY720.

Executive Summary

VPC01091.4 demonstrates potent inhibition of the TRPM7 ion channel, comparable to FTY720.
As a selective S1PR1 agonist, it offers a more targeted approach compared to the non-
selective S1P receptor agonist FTY720. In vivo studies indicate that VPC01091.4 exhibits
significant anti-inflammatory effects, on par with FTY720 in specific models, without inducing
lymphopenia. This guide presents a detailed analysis of its performance, supported by
experimental data and protocols.

Data Presentation
Table 1: TRPM7 Inhibition Performance
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Compound Target IC50 (pM) Notes
Potent inhibitor of
VPC01091.4 TRPM7 0.665 TRPM?7 ion channel
activity.
A non-
AAL-149 TRPM7 1.081 phosphorylatable

FTY720 analog.

FTY720 (Fingolimod) TRPM7

Non-phosphorylated
0.72 form inhibits TRPM?7.

[1]

Table 2: S1P Receptor Activity Profile
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Compound

Primary
Target(s)

Agonist/Antag o
. Selectivity
onist

EC50 (nM)

VPC01091.4

S1PR1, S1PR3

Agonist (S1PR1),
Antagonist
(S1PR3)

Selective

Not explicitly
reported in the
reviewed
literature. For
context, other
selective S1IPR1
agonists like CS-
2100 and CYM-
5541 have EC50
values of 4.0 nM
and 72-132 nM,

respectively.[2]

FTY720-P
(Fingolimod-
phosphate)

S1PR1, S1PRS,
S1PR4, S1PR5

Agonist Non-selective

FTY720-Pis a
potent agonist for
S1PR1, S1PR3,
S1PR4, and
S1PR5. A
specific EC50 for
S1PR1 was not
found in the
reviewed
literature, though
it weakly
activates S1P2
with an EC50 of
359 + 69 nM.[3]

Table 3: In Vivo Anti-inflammatory Performance
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Experimental

Quantitative

Compound Key Findings .
Model Comparison
In a lung ischemia-
Reduces systemic reperfusion injury
inflammation and model, VPC01091
Mouse Model of disease severity significantly reduced
VPCO01091.4

Endotoxemia

without impacting
blood lymphocyte

counts.[4]

proinflammatory
cytokines (IL-6, IL-17,
IL-12/1L-23 p40, CCL-
2, and TNF-0).[5]

) ) Mouse Model of
FTY720 (Fingolimod) ) )
Endotoxemia/Sepsis

Demonstrates potent
anti-inflammatory
effects.[6]

In the same lung
ischemia-reperfusion
injury model, FTY720
showed a comparable
reduction in
proinflammatory
cytokines to
VPC01091, with no
significant differences
observed between the
two treatment groups.
[5] FTY720 has also
been shown to dose-
dependently inhibit IL-
1B, IL-6, and TNF-a
protein levels in a
model of
Aggregatibacter
actinomycetemcomita
ns-induced

inflammation.[7]

Experimental Protocols
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Patch-Clamp Electrophysiology for TRPM7 Inhibition
Assay

Objective: To measure the inhibitory effect of compounds on TRPM7 channel currents.
Methodology:

e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing TRPM7 are
cultured in appropriate media.

» Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The
standard external solution contains (in mM): 140 NaCl, 5 KClI, 2 CaCl2, 1 MgClI2, 10 HEPES,
and 10 glucose, adjusted to pH 7.4 with NaOH. The pipette solution contains (in mM): 140
Cs-glutamate, 8 NaCl, 1 MgClI2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

o Current Elicitation: TRPM7 currents are elicited by voltage ramps from -100 mV to +100 mV
over 200 ms from a holding potential of -60 mV.

o Compound Application: Test compounds (VPC01091.4, AAL-149, FTY720) are applied at
varying concentrations to the bath solution.

o Data Analysis: The current amplitude at +80 mV is measured before and after compound
application. The concentration-response curve is fitted with a Hill equation to determine the
IC50 value.

Mouse Endotoxemia Model for In Vivo Anti-inflammatory
Assessment

Objective: To evaluate the anti-inflammatory efficacy of compounds in a model of systemic
inflammation.

Methodology:
e Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

o Endotoxemia Induction: Mice are injected intraperitoneally with lipopolysaccharide (LPS)
from E. coli at a dose of 5-10 mg/kg to induce a systemic inflammatory response.
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e Compound Administration: Test compounds (VPC01091.4 or FTY720) or vehicle are
administered, typically via intraperitoneal or oral route, at a specified time before or after LPS
challenge.

o Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is
collected via cardiac puncture, and tissues (e.g., spleen, liver, lungs) are harvested.

o Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-a, IL-6, IL-1[3) are
quantified using enzyme-linked immunosorbent assay (ELISA) Kits.

 Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA
followed by a post-hoc test) to determine the significance of the observed anti-inflammatory
effects.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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